molecular formula C8H11FN2O B12439429 3-Fluoro-4-methoxy-benzyl-hydrazine CAS No. 887596-57-8

3-Fluoro-4-methoxy-benzyl-hydrazine

Cat. No.: B12439429
CAS No.: 887596-57-8
M. Wt: 170.18 g/mol
InChI Key: HJCBISRWAGCWNP-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-benzyl-hydrazine is an organic compound with the molecular formula C8H11FN2O It is a derivative of benzyl hydrazine, where the benzene ring is substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxy-benzyl-hydrazine typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

3-Fluoro-4-methoxybenzaldehyde+Hydrazine hydrateThis compound\text{3-Fluoro-4-methoxybenzaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 3-Fluoro-4-methoxybenzaldehyde+Hydrazine hydrate→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxy-benzyl-hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

3-Fluoro-4-methoxy-benzyl-hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxy-benzyl-hydrazine involves its interaction with molecular targets such as enzymes or receptors. The fluorine and methoxy substituents can influence the compound’s binding affinity and specificity. The hydrazine moiety can form covalent bonds with target molecules, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methoxybenzyl-hydrazine: Similar structure but with different substitution pattern.

    3-Fluoro-4-methoxybenzaldehyde: Precursor in the synthesis of 3-Fluoro-4-methoxy-benzyl-hydrazine.

    4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride:

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methoxy groups can enhance its stability and binding properties compared to other similar compounds.

Properties

CAS No.

887596-57-8

Molecular Formula

C8H11FN2O

Molecular Weight

170.18 g/mol

IUPAC Name

(3-fluoro-4-methoxyphenyl)methylhydrazine

InChI

InChI=1S/C8H11FN2O/c1-12-8-3-2-6(5-11-10)4-7(8)9/h2-4,11H,5,10H2,1H3

InChI Key

HJCBISRWAGCWNP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNN)F

Origin of Product

United States

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